molecular formula C8H18OSi2 B14303559 Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane CAS No. 111940-31-9

Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane

Cat. No.: B14303559
CAS No.: 111940-31-9
M. Wt: 186.40 g/mol
InChI Key: JORILHNACTXBID-UHFFFAOYSA-N
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Description

Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane is an organosilicon compound with the molecular formula C8H18OSi2. This compound is characterized by the presence of a methoxy group, two dimethyl groups, and a trimethylsilyl-ethynyl group attached to a silicon atom. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane groups. The general reaction scheme is as follows:

(CH3)3SiCCH+(CH3)2SiCl2+Et3N(CH3)2Si(OCH3)(CCSi(CH3)3)+Et3NHCl(CH_3)_3SiC≡CH + (CH_3)_2SiCl_2 + Et_3N → (CH_3)_2Si(OCH_3)(C≡CSi(CH_3)_3) + Et_3N·HCl (CH3​)3​SiC≡CH+(CH3​)2​SiCl2​+Et3​N→(CH3​)2​Si(OCH3​)(C≡CSi(CH3​)3​)+Et3​N⋅HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane undergoes various chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other nucleophiles such as halides or amines.

    Hydrosilylation: The ethynyl group can participate in hydrosilylation reactions with alkenes and alkynes.

    Cross-Coupling Reactions: The trimethylsilyl-ethynyl group can undergo cross-coupling reactions with aryl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydride

    Catalysts: Palladium complexes, platinum complexes

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrosilylation of this compound with an alkene can yield a vinylsilane derivative.

Scientific Research Applications

Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of silicone-based materials and coatings, providing hydrophobic properties and chemical resistance.

Mechanism of Action

The mechanism by which Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The trimethylsilyl-ethynyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilylacetylene: Similar structure but lacks the methoxy and dimethyl groups.

    Methoxytrimethylsilane: Contains a methoxy group and a trimethylsilyl group but lacks the ethynyl group.

    Dimethylchlorosilane: Contains dimethyl groups and a chlorosilane group but lacks the methoxy and ethynyl groups.

Uniqueness

Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable reagent in various chemical transformations and industrial applications.

Properties

IUPAC Name

methoxy-dimethyl-(2-trimethylsilylethynyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OSi2/c1-9-11(5,6)8-7-10(2,3)4/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORILHNACTXBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30558908
Record name Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111940-31-9
Record name Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30558908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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